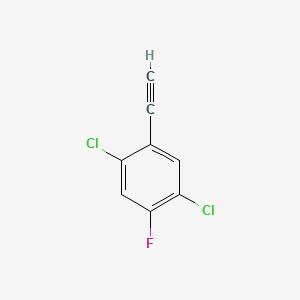
1,4-Dichloro-2-ethynyl-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-ethynyl-5-fluorobenzene: is an aromatic compound characterized by the presence of chlorine, ethynyl, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and cross-coupling reactions. One common method involves the following steps:
Electrophilic Aromatic Substitution:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted derivatives with different functional groups replacing the chlorine atoms.
- Hydrogenated products with the ethynyl group converted to an alkene or alkane.
- Oxidized or reduced forms of the compound with altered substituent oxidation states.
Scientific Research Applications
1,4-Dichloro-2-ethynyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-ethynyl-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets such as enzymes or receptors, potentially affecting biochemical pathways.
Comparison with Similar Compounds
1,4-Dichloro-2-ethynylbenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
1,4-Dichloro-5-fluorobenzene: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
2-Ethynyl-5-fluorobenzene:
Uniqueness: 1,4-Dichloro-2-ethynyl-5-fluorobenzene is unique due to the combination of chlorine, ethynyl, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H3Cl2F |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H |
InChI Key |
DTIDIYKIODFNBX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


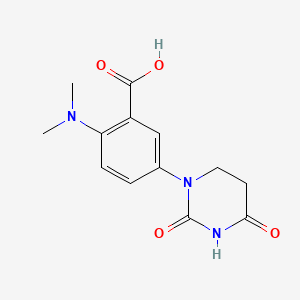
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
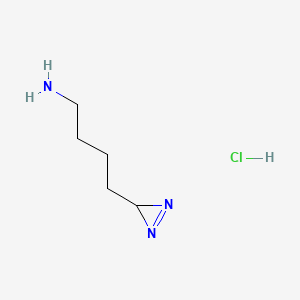

![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
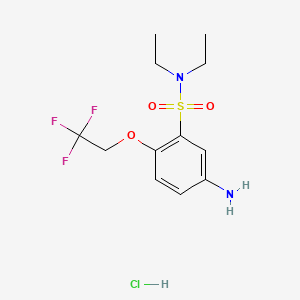

![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
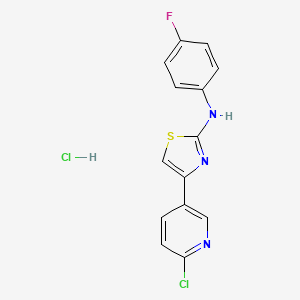

![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
